8-Chloro-1-iodophenazine
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Overview
Description
8-Chloro-1-iodophenazine is a heterocyclic compound with the molecular formula C₁₂H₆ClIN₂. It is a derivative of phenazine, a class of nitrogen-containing compounds known for their diverse biological activities. The compound is characterized by the presence of both chlorine and iodine atoms attached to the phenazine core, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known to cause respiratory tract irritation, skin irritation, and serious eye irritation , suggesting that it interacts with proteins or receptors involved in these physiological responses.
Biochemical Pathways
It’s worth noting that related compounds such as 8-chloroadenosine have been shown to affect the adar1/p53 signaling pathway .
Result of Action
It is known to cause respiratory tract irritation, skin irritation, and serious eye irritation .
Biochemical Analysis
Biochemical Properties
It is known that phenazines, a class of compounds to which 8-Chloro-1-iodophenazine belongs, exhibit a diverse range of biological properties
Cellular Effects
Phenazines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which this compound exerts its effects remain to be determined.
Metabolic Pathways
It is known that phenazines can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-iodophenazine typically involves the halogenation of phenazine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The process involves the electrophilic substitution of hydrogen atoms on the phenazine ring with chlorine and iodine atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1-iodophenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-1-iodophenazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Comparison with Similar Compounds
Phenazine: The parent compound with a simpler structure.
8-Chlorophenazine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodophenazine: Lacks the chlorine atom, affecting its overall reactivity and biological activity.
Uniqueness: 8-Chloro-1-iodophenazine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and biological activity
Properties
IUPAC Name |
8-chloro-1-iodophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClIN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCCOIJIQNGJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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